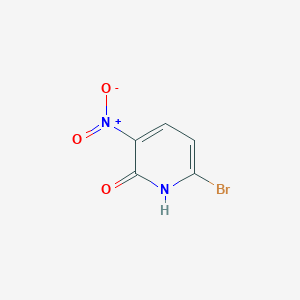![molecular formula C11H10N2O B11718424 (E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine is an organic compound that features a phenyl group attached to a pyrrole ring through a methylene bridge, with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine typically involves the condensation of phenylhydroxylamine with a pyrrole derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with phenylhydroxylamine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.
Aplicaciones Científicas De Investigación
(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phenyl and pyrrole rings can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolone Derivatives: Compounds like pyrrolidin-2-one and its derivatives share structural similarities and have diverse biological activities.
Pyrazole Derivatives: Pyrazoles are another class of nitrogen-containing heterocycles with significant biological and chemical properties.
Uniqueness
(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine is unique due to its combination of a phenyl group, pyrrole ring, and hydroxylamine functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(NZ)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H10N2O/c14-13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12,14H/b13-11- |
Clave InChI |
SZZLDNXWTQUQHG-QBFSEMIESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=CN2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)



![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)


